1,2,10-Decanetriol

描述

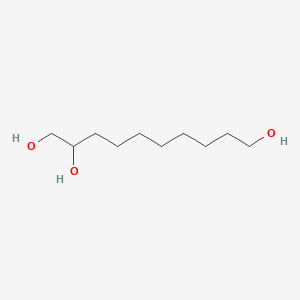

Structure

2D Structure

3D Structure

属性

IUPAC Name |

decane-1,2,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINSRUDDXGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371017 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91717-85-0 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 1,2,10 Decanetriol

The physical and chemical properties of 1,2,10-decanetriol are dictated by its molecular structure. The presence of three hydroxyl groups allows for extensive hydrogen bonding between molecules, which is expected to result in a relatively high melting and boiling point compared to a non-hydroxylated decane (B31447). youtube.com The compound is typically a white to off-white solid at room temperature. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O₃ | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| CAS Number | 91717-85-0 | nih.gov |

| Appearance | White to Almost white powder to crystal | guidechem.com |

| Melting Point | 66.0 to 70.0 °C | |

| Topological Polar Surface Area | 60.7 Ų | nih.gov |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

Synthesis of 1,2,10 Decanetriol

A common laboratory-scale synthesis of 1,2,10-decanetriol starts from 9-decen-1-ol. nist.gov The key transformation is the dihydroxylation of the terminal alkene. This can be achieved through the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant such as trimethylamine (B31210) N-oxide. The reaction involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol. The primary alcohol at the other end of the molecule remains unaffected during this process.

Polymeric and Material Science Applications of 1,2,10 Decanetriol

Engineering of Poly(ortho esters) (POE) for Advanced Applications

Poly(ortho esters) are a significant class of biodegradable polymers known for their use in drug delivery systems. nih.govresearchgate.net The properties of these polymers, including their rate of erosion and drug release characteristics, can be tailored through the careful selection of the monomers used in their synthesis, such as diols and triols. nih.govcmu.edu

Impact of 1,2,10-Decanetriol on POE Rheology and Hydrophobicity

While the incorporation of various polyols is known to modify the physical properties of POEs, specific studies detailing the direct impact of this compound on the rheology (flow characteristics) and hydrophobicity (water-repelling nature) of poly(ortho esters) are not extensively documented in the current body of scientific literature. The long hydrocarbon chain of this compound would be expected to increase the hydrophobicity of the resulting polymer, a critical factor in controlling water uptake and subsequent hydrolysis.

Functionalization as a Crosslinking Agent in Resin Systems

The presence of three hydroxyl groups allows this compound to act as a potential crosslinking agent in various resin systems, such as polyurethanes and polyesters. carbodiimide.com Crosslinking is a fundamental process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. In polyurethane chemistry, for instance, triols can react with isocyanates to form a three-dimensional network structure. While the principle is well-established, specific examples or detailed studies of this compound being utilized as a crosslinking agent in commercial or research-based resin systems are not prominently featured in the available literature.

Contributions to Lubricant and Plasticizer Formulations

Long-chain alcohols and their ester derivatives are known to be used in the formulation of lubricants and plasticizers. nih.govmdpi.comresearchgate.netresearchgate.net These additives can improve the flexibility and processing characteristics of polymers like polyvinyl chloride (PVC). The long aliphatic chain of this compound suggests it could potentially be esterified to produce molecules with plasticizing properties. However, there is a lack of specific studies or patents that detail the performance or contribution of this compound or its derivatives in lubricant and plasticizer formulations.

Development of Biodegradable Polymer Architectures Incorporating Triol Units

The synthesis of biodegradable polymers is a rapidly growing field, driven by environmental concerns. cmu.edudntb.gov.ua Triols, such as glycerol, are fundamental building blocks for creating branched or crosslinked biodegradable polyesters. The hydroxyl groups provide sites for esterification, leading to the formation of polymer networks that can be designed to degrade under specific environmental conditions. While this compound fits the structural requirements for a monomer in such systems, specific research on the development and characterization of biodegradable polymers explicitly incorporating this compound units is not widely reported. researchgate.netmdpi.comscienceopen.com

Theoretical and Computational Investigations of 1,2,10 Decanetriol Systems

Modeling Gas/Particle Partitioning in Atmospheric Aerosols

The distribution of organic compounds between the gas and particle phases in the atmosphere is a critical process that influences air quality, climate, and human health. nih.gov The formation of secondary organic aerosols (SOA) occurs when volatile organic compounds (VOCs) are oxidized into less volatile products that partition into the aerosol phase. nih.gov The gas-particle partitioning coefficient (K_p) is a key parameter that quantifies this distribution, predicting the compound's mobility and fate in the environment. aaqr.org The approach to gas-particle equilibrium is governed by several factors, including gas-phase diffusion, interfacial transport, and particle-phase diffusion. nsf.gov

The chemical structure of a compound dictates its partitioning behavior. Key molecular properties include hydrophilicity (water affinity) and the oxygen-to-carbon (O/C) ratio. For 1,2,10-decanetriol (C₁₀H₂₂O₃), the presence of three hydroxyl (-OH) groups imparts significant hydrophilic character. Its O/C ratio is 0.3. Highly oxygenated organic molecules, characterized by high O/C ratios, tend to be less volatile and more water-soluble, favoring their presence in the condensed aerosol phase. copernicus.org Studies on phenolic compounds, for example, have shown that SOA formed from these precursors is highly oxygenated, with O/C ratios ranging from 0.80 to 1.06, which corresponds to their low volatility. copernicus.org While the O/C ratio of this compound is moderate, its three hydroxyl groups enhance its ability to form hydrogen bonds, increasing its affinity for aqueous aerosol particles, particularly under humid conditions. However, solubility alone does not dictate the mass transfer of a compound into aerosols; other factors like vapor pressure and the nature of the aerosol matrix are also critical. aaqr.orgsc.edu

Interactive Table: Factors Influencing Gas-Particle Partitioning

| Factor | Description | Impact on Partitioning of this compound |

| Temperature | Affects the saturation vapor pressure of the compound. | An increase in temperature generally increases vapor pressure, shifting equilibrium toward the gas phase. nih.gov |

| Relative Humidity (RH) | Influences the water content of aerosols. | Higher RH can increase the amount of absorbed water, potentially increasing the partitioning of hydrophilic compounds like this compound. However, for some VOCs, K_p values decrease as RH increases. aaqr.orgsc.edu |

| Aerosol Composition | The mix of organic and inorganic species in the particle phase. | Partitioning into inorganic aerosols can be significantly different than into organic ones. aaqr.orgsc.edu The presence of other organics can create a more favorable solvent medium. |

| Particle Phase State | Whether the aerosol is liquid, semi-solid, or solid. | A semi-solid or glassy state can kinetically limit the uptake of compounds by slowing particle-phase diffusion, delaying the attainment of equilibrium. nsf.gov |

| O/C Ratio | A measure of the degree of oxidation of the molecule. | A higher O/C ratio generally correlates with lower volatility and increased partitioning to the particle phase. copernicus.org |

Simulation of Liquid-Liquid Equilibria (LLE) in Complex Solutions

Liquid-liquid equilibrium (LLE) is fundamental to separation processes like solvent extraction and occurs when a liquid mixture separates into two or more immiscible liquid phases. aalto.fi Understanding the LLE of systems containing this compound is important for designing industrial separation processes and for predicting phase separation in complex formulations.

The "salting-out" effect describes the phenomenon where the solubility of a non-electrolyte (like this compound) in an aqueous solution is decreased by the addition of a salt. researchgate.net This process can induce liquid-liquid phase separation, creating a polymer- or organic-rich phase and a salt-rich aqueous phase. researchgate.netnih.gov The addition of salt reduces the availability of water molecules to hydrate (B1144303) the organic compound, promoting self-association of the organic molecules and leading to phase separation. researchgate.net This is an entropy-driven process, and the effectiveness of different salts often follows the Hofmeister series. mdpi.com For a hydrophilic triol, changes in water content and the concentration of specific ions are critical in determining the cloud point and the composition of the resulting phases in a ternary system (water-triol-salt). researchgate.net

Predicting the phase behavior of multicomponent mixtures experimentally can be time-consuming. Computational models provide a powerful alternative for constructing phase diagrams. A fundamental approach is the minimization of the total Gibbs free energy of the system, where the equilibrium state corresponds to the global minimum. Thermodynamic models like the Non-Random Two-Liquid (NRTL) model or the CPA (Cubic-Plus-Association) equation of state are used to calculate the Gibbs energy of the mixture, with binary interaction parameters often fitted to experimental data. aalto.fimdpi.com

For complex atmospheric or aqueous systems, group-contribution models like AIOMFAC (Aerosol Inorganic-Organic Mixtures Functional groups Activity Coefficients) are particularly useful. AIOMFAC estimates the activity coefficients of components by considering the interactions between their constituent functional groups (e.g., -OH, -CH₂, -CH). This approach allows for the prediction of phase behavior in complex mixtures where experimental data for all specific components may not be available. Such models can be applied to systems containing this compound to predict its activity, solubility, and potential for phase separation in the presence of water, inorganic salts, and other organic compounds.

Interactive Table: Computational Models for Phase Equilibria

| Model/Approach | Description | Applicability to this compound Systems |

| Gibbs Energy Minimization | A fundamental thermodynamic principle that states a system at constant temperature and pressure will reach equilibrium at the minimum of its Gibbs free energy. | A general framework used in conjunction with specific thermodynamic models to calculate phase diagrams. dtu.dk |

| CPA Equation of State | An equation of state that adds an association term (based on Wertheim's theory) to a cubic equation of state (like Soave-Redlich-Kwong). | Well-suited for modeling systems with associating compounds like alcohols and water, making it applicable to mixtures containing this compound. mdpi.com |

| NRTL Model | A local composition model used to describe the excess Gibbs energy of liquid mixtures. It accounts for non-random molecular arrangements. | Widely used to correlate LLE data for ternary systems, such as water + phenol (B47542) + hydrocarbon systems, and could be parameterized for this compound. aalto.fi |

| AIOMFAC Model | A group-contribution model that calculates activity coefficients based on interactions between functional groups in a mixture. | Highly suitable for predicting thermodynamic properties and phase equilibria in complex organic-inorganic mixtures like atmospheric aerosols containing this compound. |

Quantum Chemical Studies and Molecular Dynamics Simulations of Triol Interactions

To build accurate macroscopic models, a fundamental understanding of interactions at the molecular level is required. Quantum chemical calculations and molecular dynamics (MD) simulations are indispensable tools for this purpose. nih.gov

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to perform calculations on a single this compound molecule or small clusters. These calculations can determine optimized molecular geometries, electron distribution, partial charges on atoms, and the energies of intermolecular interactions (e.g., hydrogen bonding) with water or other molecules. This information provides the energetic basis for the behavior observed in bulk systems. Quantum simulators are an emerging technology with the potential to solve complex chemical dynamics problems that are intractable for classical computers. arxiv.orgaps.org

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic potentials. nih.gov For this compound, MD simulations can be used to study its behavior in a condensed phase, such as an aqueous solution or as part of an aerosol particle. These simulations provide insights into the liquid structure, diffusion coefficients, and the dynamics of hydrogen bond networks. By bridging the gap between single-molecule properties and bulk thermodynamic behavior, MD simulations can help validate and refine the parameters used in larger-scale models like CPA or AIOMFAC. nih.govarxiv.org

Biomedical and Biochemical Research Contexts of 1,2,10 Decanetriol Derivatives

Design and Synthesis of Glycolipid Analogues Incorporating Decanetriol Moieties

In the field of immunology, the synthesis of novel glycolipids is crucial for understanding how these molecules modulate immune responses. 1,2,10-Decanetriol provides a foundational structure for creating analogues of naturally occurring glycolipids. Its carbon backbone can mimic the aliphatic chain of sphingoid bases, which are key components of many immunologically active glycolipids. By chemically attaching sugar moieties and acyl chains to the decanetriol framework, chemists can construct a library of synthetic glycolipids for biological evaluation.

This synthetic approach allows for precise control over the molecule's final structure, enabling the systematic investigation of how different components of a glycolipid contribute to its function. The decanetriol moiety, in this context, acts as a non-natural sphingoid base surrogate, facilitating the exploration of structural variations that are not accessible through isolation from natural sources or simple modification of existing natural products.

A primary focus of synthesizing glycolipid analogues is to develop potent and selective ligands for Natural Killer T (NKT) cells. nih.gov NKT cells are a specialized type of T lymphocyte that recognizes glycolipid antigens presented by the CD1d molecule, an MHC class I-like protein. nih.gov Upon activation, NKT cells rapidly release a cascade of cytokines, such as interferon-gamma (IFN-γ), which can influence a wide range of immune responses, making them attractive targets for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders. nih.govnih.gov

The archetypal NKT cell ligand is α-galactosylceramide (α-GalCer, KRN7000), a glycolipid first isolated from a marine sponge. nih.gov Researchers synthesize analogues of α-GalCer to improve its activity or to bias the immune response towards a specific outcome (e.g., pro-inflammatory vs. anti-inflammatory). Structural modifications, such as replacing the natural phytosphingosine (B30862) base with a this compound-derived backbone, can alter the glycolipid's binding affinity for the CD1d molecule and its interaction with the NKT cell receptor. nih.govnih.gov These subtle changes in the lipid's "fit" within the CD1d binding groove can have profound effects on the resulting immune stimulation, providing valuable insights into the molecular requirements for NKT cell activation.

Table 1: Components of Synthetic Glycolipid Analogues for NKT Cell Research

| Component | Role in Analogue Structure | Purpose of Modification |

| Triol Backbone (e.g., this compound derived) | Serves as the sphingoid base mimic, forming the lipid anchor. | To alter the interaction with the CD1d binding pocket and investigate the importance of the lipid tail's length and hydroxylation pattern. |

| Sugar Moiety (e.g., Galactose, Glucose) | The carbohydrate headgroup recognized by the NKT cell receptor. | To probe the specific hydrogen bonds and steric interactions required for potent T-cell receptor engagement. |

| Acyl Chain | A fatty acid chain attached to the amino group of a traditional sphingoid base (or hydroxyl group in a triol analogue). | To modify the overall hydrophobicity and length of the lipid portion, influencing how the glycolipid sits (B43327) within the CD1d molecule. |

Role as a Tool in Investigating Metabolic Pathways and Enzyme Mechanisms

Beyond immunology, this compound derivatives are valuable tools for basic biochemical research. By modifying the molecule, for instance through the introduction of isotopic labels, it can be transformed into a tracer used to delineate complex metabolic networks. Its structure allows it to be recognized and processed by various cellular enzymes, particularly those involved in lipid metabolism, making it a useful probe for studying these pathways.

Metabolic tracing is a powerful technique used to map the flow of atoms through metabolic pathways. isotope.comnih.gov The methodology involves introducing a molecule containing stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. nih.gov A derivative of this compound can be synthesized to include these heavy isotopes at specific positions in its carbon backbone.

When these labeled molecules are supplied to cells or organisms, they are taken up and metabolized. sciforum.netsciforum.net Analytical techniques, primarily mass spectrometry, are then used to detect the labeled atoms in downstream metabolites. nih.govnih.gov By tracking the incorporation and distribution of the isotopes, researchers can quantify the activity or "flux" through specific biochemical reactions and pathways in real-time. isotope.comsciforum.net For example, a ¹³C-labeled decanetriol analogue could be used to trace the pathways of fatty acid oxidation or its incorporation into more complex lipids, providing a dynamic view of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov

Table 2: Hypothetical Metabolic Tracing Study Using Labeled this compound

| Step | Description |

| 1. Synthesis | A this compound analogue is synthesized with ¹³C atoms replacing ¹²C atoms at defined positions (e.g., ¹³C₁₀-decanetriol). |

| 2. Administration | The labeled compound is introduced into a cell culture or administered to a model organism. |

| 3. Metabolism | Cellular enzymes process the labeled decanetriol, incorporating its ¹³C atoms into various metabolic intermediates and final products (e.g., acetyl-CoA, complex lipids). |

| 4. Analysis | Metabolites are extracted and analyzed using mass spectrometry to measure the mass shift caused by the presence of ¹³C. |

| 5. Interpretation | The pattern and extent of ¹³C labeling in different molecules reveal the active metabolic pathways and their relative flux rates. sciforum.net |

While direct studies specifying this compound for enzyme kinetics and protein folding are not prominent, poly-hydroxylated alkanes (polyols) in general are known to influence the behavior of proteins in solution. These compounds can affect the stability of a protein's folded structure and modulate the activity of enzymes. The multiple hydroxyl groups on a molecule like this compound can interact with water molecules, altering the solution's properties and influencing the hydration shell around a protein, which is critical for its proper conformation and function.

In enzyme kinetics, such a molecule could be used as a substrate analogue to probe the active site of an enzyme that processes lipid alcohols. By observing how this compound or its derivatives bind to or are modified by an enzyme, researchers can gain insights into the enzyme's substrate specificity and catalytic mechanism.

Precursor in the Synthesis of Bioactive Sphingolipid Structures

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as signaling molecules involved in processes like cell growth, differentiation, and apoptosis. nih.govnih.gov The central building block of most sphingolipids is a sphingoid base, such as sphingosine (B13886) or sphinganine. nih.gov The de novo synthesis of these lipids begins with the condensation of serine and a fatty acyl-CoA. nih.govresearchgate.net

This compound serves as a valuable synthetic precursor for creating non-natural sphingolipid analogues. Its 1,2-diol end can be chemically elaborated to mimic the headgroup of a natural sphingoid base, while the long carbon chain mimics the lipid tail. This allows chemists to bypass the complexities of enzymatic synthesis and construct novel sphingolipid-like molecules with tailored structures.

A key goal in medicinal chemistry and chemical biology is to understand how a molecule's structure relates to its biological function, a concept known as the structure-activity relationship (SAR). nih.gov By using this compound as a foundational scaffold, researchers can create a series of related lipid molecules, where each analogue has a small, defined structural change.

For example, the length of the carbon chain can be altered, or the position and stereochemistry of the hydroxyl groups can be varied. Each of these synthetic, triol-containing lipid analogues can then be tested in biological assays to measure its effect on a specific target, such as a receptor, an enzyme, or a cellular process. nih.gov By comparing the activity of these closely related compounds, scientists can deduce which structural features are essential for the desired biological effect. This systematic approach is fundamental to the rational design of new therapeutic agents and chemical probes for studying lipid biology. nih.gov

Future Research Directions and Innovations for 1,2,10 Decanetriol

Advancements in Sustainable and Green Synthetic Methodologies

The future production of 1,2,10-decanetriol is anticipated to move away from conventional chemical synthesis, which often relies on harsh reagents and environmentally taxing processes. adhesivesmag.com Research is increasingly focusing on green chemistry principles to develop more sustainable and efficient synthetic routes. mdpi.com A primary direction is the utilization of biomass-derived feedstocks. ku.edu For instance, developing pathways from renewable resources like fatty acids or other bio-based platform chemicals could significantly reduce the carbon footprint associated with its synthesis. gantrade.com

Another critical area of advancement lies in the use of novel catalytic systems. The development of solid acid catalysts, such as zeolites, could offer a recyclable and more environmentally benign alternative to homogeneous catalysts for key reaction steps. rsc.org Processes like reactive distillation, which combines reaction and separation into a single unit, could enhance yield and reduce energy consumption by continuously removing the product from the reaction mixture. rsc.org The goal is to create streamlined, atom-economical processes that minimize waste and maximize efficiency, aligning with the principles of green chemistry. mdpi.com

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthesis Approach | Precursors | Key Advantages | Research Focus |

| Biomass Conversion | Vegetable oils, bio-based fatty acids | Renewable feedstock, potential for reduced carbon footprint. ku.edugantrade.com | Development of efficient enzymatic or catalytic conversion pathways. |

| Green Catalysis | Bio-based or petrochemical precursors | Reduced waste, catalyst recyclability, milder reaction conditions. mdpi.comrsc.org | Design of novel solid acid catalysts and integrated process technologies like reactive distillation. |

| Chemo-enzymatic Synthesis | Appropriate alkene or epoxide precursors | High selectivity and stereocontrol, mild reaction conditions. | Identification and engineering of enzymes for specific hydroxylation steps. |

Expansion of Applications in Advanced Drug Delivery Systems and Regenerative Medicine

The amphiphilic nature of this compound, stemming from its hydrocarbon chain and multiple hydroxyl groups, makes it a promising candidate for applications in drug delivery. Future research will likely explore its use as an excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). creative-proteomics.comnih.gov Polyols, in general, are known to be effective carriers in solid dispersions, and the specific structure of this compound could be leveraged to create stable formulations. nih.gov Furthermore, its potential role in forming or stabilizing nano-sized drug delivery vehicles like polymeric micelles will be a key area of investigation. nih.gov

In the field of regenerative medicine, the focus will be on incorporating this compound into biocompatible and biodegradable polymers. These materials could be used as scaffolds to support tissue regeneration. For example, linoleate (B1235992) triol esters, which share structural similarities, are known to be involved in the formation of the skin's permeability barrier. nih.gov This suggests that derivatives of this compound could be designed for applications in skin regeneration or wound healing. Research into how this triol influences cell differentiation and tissue integration will be crucial.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Expected Outcome |

| Property Prediction | Training models to predict physical and chemical properties based on molecular structure. stam-journal.orgacs.org | Faster screening of potential applications and derivative designs. |

| Retrosynthetic Analysis | Using AI to identify optimal and novel synthetic pathways. acs.orgnih.gov | More efficient, sustainable, and cost-effective synthesis methods. |

| Reaction Optimization | Automating the fine-tuning of reaction parameters like temperature, pressure, and catalyst choice. mindmapai.app | Increased reaction yields, reduced byproducts, and improved process efficiency. |

| Virtual Screening | Simulating the interaction of this compound derivatives with biological targets. | Accelerated discovery of new biomedical applications. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of synthesizing and modifying this compound are heavily dependent on the catalysts employed. A major thrust of future research will be the discovery and development of novel catalytic systems. youtube.com For the synthesis, this includes creating catalysts that can stereoselectively introduce the hydroxyl groups, which is crucial for many biological applications. nih.govnih.gov For instance, developing catalysts that can perform direct and regioselective oxidation of a C-H bond on a decane (B31447) backbone would be a significant breakthrough. youtube.com

Furthermore, research will focus on catalysts for the transformation of this compound into value-added chemicals and polymers. ku.eduoup.com This includes developing catalysts for selective oxidation, esterification, or etherification of its hydroxyl groups. For example, catalytic systems that can differentiate between the primary and secondary hydroxyls would allow for precise chemical modifications. youtube.com The development of heterogeneous catalysts is particularly desirable as they can be easily separated and reused, contributing to more sustainable chemical processes. acs.org

Unveiling Further Biological and Biomedical Applications Through Derivative Chemistry

The true potential of this compound may lie in its derivatives. Future research will extensively explore the chemical modification of its three hydroxyl groups to create a library of new compounds with unique properties. By attaching different functional groups, it may be possible to design molecules with specific biological activities. For example, esterification with bioactive carboxylic acids could yield prodrugs.

A particularly interesting avenue is the development of polymers and materials with novel functionalities. For instance, incorporating this compound as a chain extender or cross-linker in polyurethanes could lead to materials with enhanced properties, such as self-healing capabilities or improved biocompatibility. acs.orgbohrium.com The synthesis of derivatives containing moieties like 1,2,3-triazoles has been shown to impart antifungal properties in other molecules, suggesting a potential application for similarly modified this compound in agriculture or medicine. nih.gov The exploration of such derivatives will open up new frontiers for the application of this versatile triol.

常见问题

Q. How can researchers determine the purity of 1,2,10-Decanetriol in laboratory settings?

To assess purity (>97.0% as stated in SDS), use analytical techniques such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect impurities. Cross-validate results with melting point analysis (reported as 66°C ). Ensure calibration with certified reference standards and document baseline noise thresholds to minimize experimental error .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight containers under cool (room temperature or lower), dark, and dry conditions to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides, nitrates), as incompatibility may lead to hazardous reactions. Regularly inspect stored samples for discoloration or particulate formation, which may indicate decomposition .

Q. What safety protocols are critical during handling to minimize exposure risks?

- Use local exhaust ventilation and personal protective equipment (PPE) —including nitrile gloves, lab coats, and safety goggles—to avoid skin/eye contact.

- Implement dust control measures (e.g., wet sweeping) during transfers to prevent aerosolization.

- Follow SDS guidelines for spill management: isolate the area, use inert absorbents, and dispose of waste via incineration in compliance with 40 CFR Part 261 regulations .

Q. How should researchers design experiments to account for the lack of acute toxicity data?

Assume a precautionary approach:

- Conduct pilot studies using in vitro assays (e.g., cell viability tests with HepG2 or HEK293 cell lines) to establish baseline cytotoxicity.

- Apply ALARA (As Low As Reasonably Achievable) principles for dosage and exposure duration.

- Document all adverse reactions and validate findings with independent replicates .

Advanced Research Questions

Q. What experimental approaches can address the lack of ecotoxicological data for this compound?

- Perform OECD 201/202 standardized tests on aquatic models (e.g., Daphnia magna for acute toxicity, Pseudokirchneriella subcapitata for algal growth inhibition).

- Measure log Pow (octanol-water partition coefficient) to predict bioaccumulation potential.

- Use soil column experiments to assess mobility and adsorption (Koc) in terrestrial ecosystems, referencing EPA guidelines for ecological risk assessment .

Q. How can researchers resolve contradictions in reported stability under varying experimental conditions?

- Design accelerated stability studies under controlled humidity, temperature (e.g., 40°C/75% RH), and light exposure.

- Monitor degradation products via Gas Chromatography-Mass Spectrometry (GC-MS) and compare against SDS-reported hazards (e.g., CO/CO₂ emissions during combustion ).

- Validate findings using Arrhenius equation modeling to extrapolate shelf-life predictions .

Q. What methodologies are suitable for investigating its potential as a synthon in polyol-based polymers?

- Employ step-growth polymerization with dicarboxylic acids or diisocyanates, optimizing molar ratios and catalyst systems (e.g., tin-based catalysts).

- Characterize polymer properties using Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal behavior.

- Cross-reference results with analogous triols (e.g., glycerol) to assess reactivity differences .

Q. How can computational modeling enhance understanding of its physicochemical behavior?

- Use Density Functional Theory (DFT) to predict hydrogen-bonding interactions and solubility parameters.

- Simulate degradation pathways via molecular dynamics (MD) under oxidative conditions.

- Validate models against empirical data (e.g., melting point, log Pow) to refine predictive accuracy .

Methodological Considerations for Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。